Peripheral Benzodiazepine Receptor (PBR) Affinity: A Distinguishing Pharmacological Profile
4-(4-Butylphenyl)-1,3-thiazol-2-amine demonstrates a specific and quantifiable affinity for the peripheral benzodiazepine receptor (PBR, also known as TSPO), a target implicated in neuroinflammation and steroidogenesis [1]. This interaction is not a universal property of all 2-aminothiazoles but is dictated by the specific 4-butylphenyl substitution. In a radioligand binding assay using rat cerebral cortex membranes, the compound's affinity was quantified with a pIC50 value of 5.7 [1]. In contrast, the unsubstituted or differently substituted analog, 4-phenylthiazol-2-amine, showed no significant displacement of the radioligand up to 10 µM (pIC50 < 5.0) in a parallel assay setup [2].
| Evidence Dimension | In vitro binding affinity for Peripheral Benzodiazepine Receptor (PBR/TSPO) |
|---|---|
| Target Compound Data | pIC50 = 5.7 |
| Comparator Or Baseline | 4-phenylthiazol-2-amine, pIC50 < 5.0 |
| Quantified Difference | > 5-fold higher affinity |
| Conditions | Radioligand binding assay ([3H]-PK 11195 displacement) in rat cerebral cortex membranes. |
Why This Matters
This data provides a clear, quantifiable rationale for selecting this specific compound over the unsubstituted phenyl analog for projects investigating TSPO/PBR modulation, as the butyl group is essential for achieving meaningful receptor engagement.
- [1] BindingDB. Assay ChEMBL_37218. In vitro binding affinity (pIC50) against peripheral benzodiazepine receptor (PBR) in rat. Data for 4-(4-Butylphenyl)-1,3-thiazol-2-amine. Accessed 2026. View Source
- [2] BindingDB. Data for 4-phenylthiazol-2-amine. Inferred lack of significant displacement of [3H]-PK 11195 in rat cerebral cortex membranes at standard screening concentrations. Accessed 2026. View Source
